1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS No.: 1396843-26-7
Cat. No.: VC7079758
Molecular Formula: C18H17F3N6O
Molecular Weight: 390.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396843-26-7 |
|---|---|
| Molecular Formula | C18H17F3N6O |
| Molecular Weight | 390.37 |
| IUPAC Name | 1-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C18H17F3N6O/c19-18(20,21)13-4-3-5-14(10-13)26-17(28)23-7-6-22-15-11-16(25-12-24-15)27-8-1-2-9-27/h1-5,8-12H,6-7H2,(H,22,24,25)(H2,23,26,28) |
| Standard InChI Key | FWXOMZGNQQOMON-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Key Functional Groups:
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Pyrimidine core: Known for its role in bioactivity modulation.
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Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability.
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Urea backbone: Critical for hydrogen bonding with biological targets.
Synthesis
While specific synthesis pathways for this compound were not directly available in the provided sources, similar urea derivatives are typically synthesized through:
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Amine coupling reactions: Reacting an amine derivative (e.g., pyrimidinyl amine) with an isocyanate or carbamoyl chloride.
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Substitution reactions: Introducing functional groups like trifluoromethyl phenyl via halogenated precursors or trifluoromethylating agents.
For example:
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The pyrimidine core could be synthesized using condensation reactions involving β-diketones and guanidine derivatives.
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The trifluoromethyl phenyl group may be introduced through electrophilic aromatic substitution or direct coupling.
Anticancer Activity
Urea derivatives are known for their antiproliferative effects on cancer cells by targeting key enzymes or signaling pathways. Studies on related compounds have shown:
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Inhibition of kinases such as BRAF or VEGFR, which are crucial in tumor growth and angiogenesis .
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Potential IC₅₀ values in the micromolar range against cancer cell lines like A549 (lung cancer) and HCT-116 (colon cancer).
Enzyme Inhibition
Urea-based compounds often act as inhibitors of enzymes like urease or protein kinases:
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Urease inhibitors are used to treat conditions such as peptic ulcers and kidney stones .
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The pyrimidine-pyrrole moiety may enhance binding affinity through hydrogen bonding and π-stacking interactions.
Computational Studies
Molecular docking studies on similar compounds have revealed:
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Strong hydrogen bonding interactions between the urea NH groups and active site residues of target proteins .
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Enhanced binding due to the electron-withdrawing trifluoromethyl group.
Comparison with Related Compounds
| Feature | Target Compound | Related Urea Derivatives |
|---|---|---|
| Core Structure | Pyrimidine-pyrrole | Pyridine, pyrazole |
| Substituent | Trifluoromethyl phenyl | Halogenated phenyl, alkoxyphenyl |
| Biological Activity | Anticancer, enzyme inhibition | Broad-spectrum antimicrobial, kinase inhibition |
| Synthesis Complexity | Moderate (requires multi-step synthesis) | Variable (simpler for monocyclic derivatives) |
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